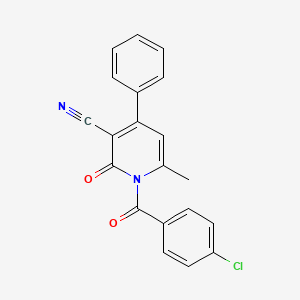![molecular formula C18H21IN2O2S B15283118 1-(2-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B15283118.png)
1-(2-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethylphenylamine and 4-iodobenzenesulfonyl chloride.
Formation of Piperazine Ring: The piperazine ring is formed by reacting 2-ethylphenylamine with ethylene diamine under controlled conditions.
Sulfonylation: The resulting piperazine derivative is then reacted with 4-iodobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets such as:
Receptors: Binding to and modulating the activity of specific receptors.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion Channels: Modulating the activity of ion channels, affecting cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Ethylphenyl)piperazine: Lacks the sulfonyl and iodine groups, potentially altering its biological activity.
4-[(4-Iodophenyl)sulfonyl]piperazine: Lacks the 2-ethylphenyl group, which may affect its pharmacological properties.
Uniqueness
1-(2-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine is unique due to the presence of both the 2-ethylphenyl and 4-iodophenylsulfonyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
Propiedades
Fórmula molecular |
C18H21IN2O2S |
|---|---|
Peso molecular |
456.3 g/mol |
Nombre IUPAC |
1-(2-ethylphenyl)-4-(4-iodophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21IN2O2S/c1-2-15-5-3-4-6-18(15)20-11-13-21(14-12-20)24(22,23)17-9-7-16(19)8-10-17/h3-10H,2,11-14H2,1H3 |
Clave InChI |
FFLGUYVJUSRFFX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


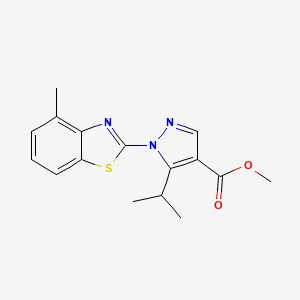
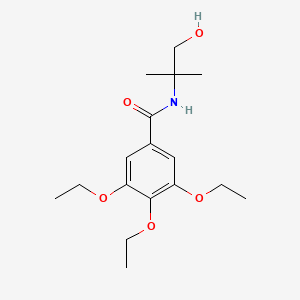
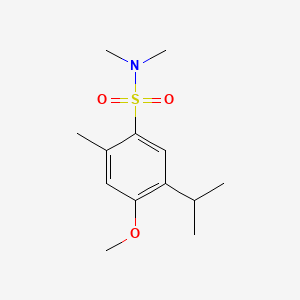
![1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B15283050.png)
![4-{[(2,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15283054.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B15283057.png)
![6-[(2-Chlorophenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283065.png)

![Allyl 4-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B15283078.png)
![N-{2-[(1-adamantylcarbonyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B15283080.png)
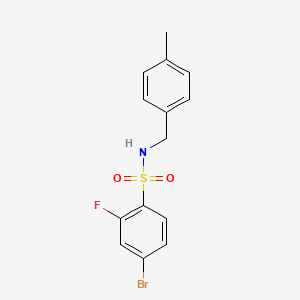
![6-[3-(4-Morpholinyl)propyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283088.png)
![8-{3-[(1,3-Benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}quinoline](/img/structure/B15283111.png)
